2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
The compound is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It also contains a thioether group (S-), a bromophenyl group (C6H4Br), and an isopropylacetamide group (C5H11NO). These functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. The presence of the imidazole ring could potentially allow for hydrogen bonding and π-π stacking interactions. The bromophenyl group is likely to be electron-withdrawing, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and their positions. For example, the presence of the bromophenyl group could potentially increase the compound’s molecular weight and lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Synthesis of Imidazole Derivatives : A study by Gul et al. (2017) focuses on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives involving bromophenyl groups similar to the compound of interest. These compounds were screened for antimicrobial and hemolytic activity, showing variable antimicrobial effectiveness against selected microbial species with relatively low toxicity, suggesting potential for further biological screening (Gul et al., 2017).
Antioxidant and Antiproliferative Activities
- Evaluation of Novel Compounds : Research on thiophene-containing compounds with benzimidazole or 1,2,4-triazole moieties has highlighted their significant anticancer, antibacterial, antiviral, and antioxidant activities. The study by Mabkhot et al. (2017) synthesized novel thiophene derivatives and evaluated their antimicrobial activity, demonstrating promising antibacterial and antifungal properties, especially against gram-negative bacteria and fungi (Mabkhot et al., 2017).
Antidepressant Activity
- Synthesis and Activity of Imidazole Derivatives : Khaliullin et al. (2017) synthesized derivatives of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid and evaluated their antidepressant activities. The study found that some derivatives showed marked antidepressant activity, highlighting the therapeutic potential of structurally related compounds in addressing mental health disorders (Khaliullin et al., 2017).
Anti-Inflammatory and Analgesic Activities
- Evaluation of Imidazole Derivatives for Anti-Inflammatory and Analgesic Effects : A study by Sharpe et al. (1985) synthesized and evaluated 4,5-diaryl-2-(substituted thio)-1H-imidazoles for their anti-inflammatory and analgesic properties. Several analogues demonstrated potency exceeding that of known drugs like phenylbutazone and indomethacin, suggesting the potential of imidazole derivatives in developing new therapeutic agents (Sharpe et al., 1985).
Mechanism of Action
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-8-10-16(21)11-9-15)24(20)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPUSKHSMXZCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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